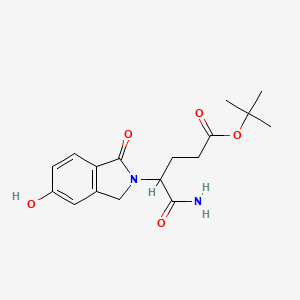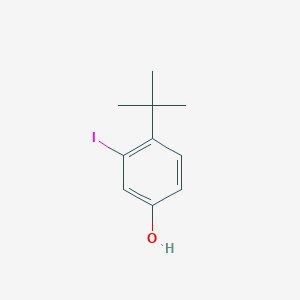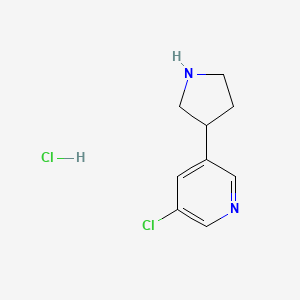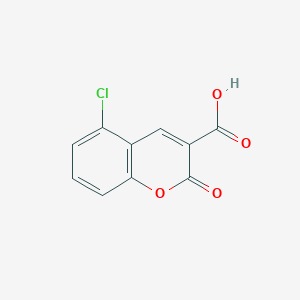
4-(1-Methyl-5-pyrazolyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32267336 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32267336 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD32267336.
Industrial Production Methods
Industrial production of MFCD32267336 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions and the use of specialized equipment to handle the increased volume of reagents and products. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD32267336 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32267336 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from the reactions of MFCD32267336 depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may exhibit enhanced or altered properties compared to the parent compound.
Scientific Research Applications
MFCD32267336 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32267336 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32267336 include those with analogous structures or functional groups. These compounds may share some properties with MFCD32267336 but also exhibit unique characteristics that differentiate them.
Uniqueness
MFCD32267336 stands out due to its specific combination of properties, which may include higher stability, selectivity, or efficacy in certain applications. Comparing it with similar compounds helps highlight its advantages and potential for further development.
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)-2H-triazole |
InChI |
InChI=1S/C6H7N5/c1-11-6(2-3-8-11)5-4-7-10-9-5/h2-4H,1H3,(H,7,9,10) |
InChI Key |
FVXNLBTXLANFNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)


![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)






